molecular formula C23H17Cl2N5O2S B2393246 1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea CAS No. 392246-25-2

1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea

Cat. No.: B2393246
CAS No.: 392246-25-2
M. Wt: 498.38
InChI Key: YEGYSLMHLPAUSG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea is a complex organic compound that features a thiazole ring, urea linkage, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via nucleophilic substitution reactions.

    Formation of Urea Linkage: The final step often involves the reaction of an amine with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for compounds with antimicrobial or anticancer properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing pathways involved in disease processes. The molecular targets and pathways would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-[4-[3-[(4-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea
  • 1-(4-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea

Uniqueness

The uniqueness of 1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N5O2S/c24-15-5-2-8-18(11-15)27-21(31)26-17-7-1-4-14(10-17)20-13-33-23(29-20)30-22(32)28-19-9-3-6-16(25)12-19/h1-13H,(H2,26,27,31)(H2,28,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGYSLMHLPAUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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